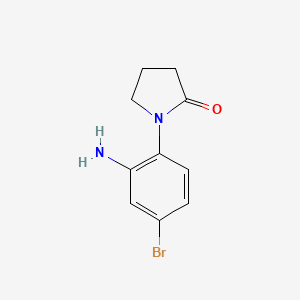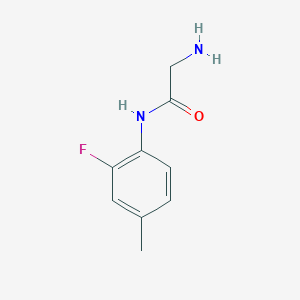
3,5-Dimethyl-4-propoxybenzoic acid
Descripción general
Descripción
3,5-Dimethyl-4-propoxybenzoic acid is a chemical compound that belongs to the family of carboxylic acids. It is also known as 4-Propoxy-3,5-xylenecarboxylic acid or PMX205. The compound has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and agriculture. In
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-4-propoxybenzoic acid is not fully understood. However, recent studies suggest that the compound works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in several physiological processes, including inflammation, pain, and fever. By inhibiting their production, this compound can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. The compound has also been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,5-Dimethyl-4-propoxybenzoic acid for lab experiments is its low toxicity profile. This makes it a safe compound to work with in the laboratory. Additionally, the compound has been found to exhibit promising results in several scientific research studies, making it a valuable candidate for further research.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its complex synthesis process, which can make it difficult and time-consuming to produce. Additionally, the compound has a low solubility profile, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3,5-Dimethyl-4-propoxybenzoic acid. One of the most promising areas of research is in the development of new pharmaceuticals. The compound has shown promising results as an anti-inflammatory, analgesic, and antipyretic agent, making it a valuable candidate for further research in this area.
Additionally, this compound has potential applications in materials science and agriculture. The compound has been found to exhibit antioxidant properties, which could make it a valuable additive in materials such as plastics and polymers. It could also be used as a natural pesticide in agriculture, reducing the need for harmful chemicals.
Conclusion
In conclusion, this compound is a valuable compound with potential applications in several fields, including pharmaceuticals, materials science, and agriculture. The compound has shown promising results in several scientific research studies, exhibiting anti-inflammatory, analgesic, and antipyretic properties. While there are some limitations to using this compound in lab experiments, its low toxicity profile and promising results make it a valuable candidate for further research in the future.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4-propoxybenzoic acid has shown promising results in several scientific research studies. One of the most significant applications is in the field of pharmaceuticals. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Propiedades
IUPAC Name |
3,5-dimethyl-4-propoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h6-7H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNUWNUAPJNPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



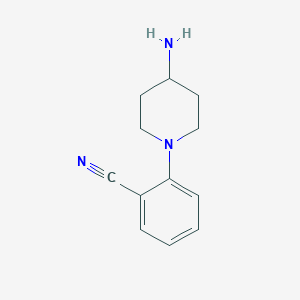
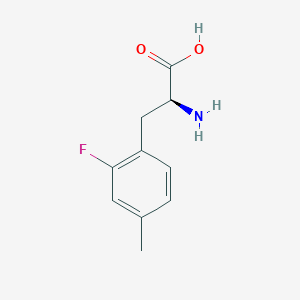
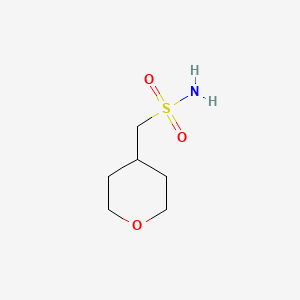

![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid](/img/structure/B3204607.png)

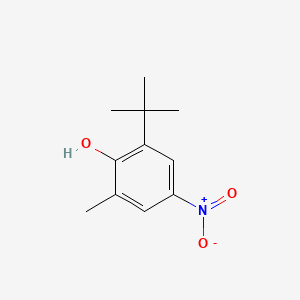
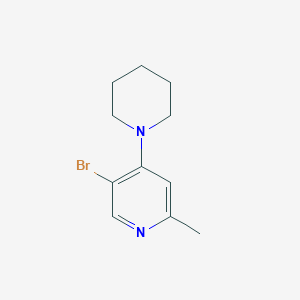
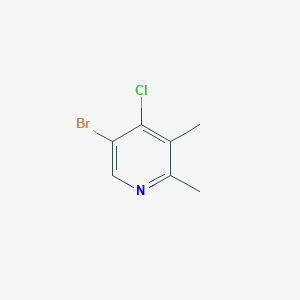
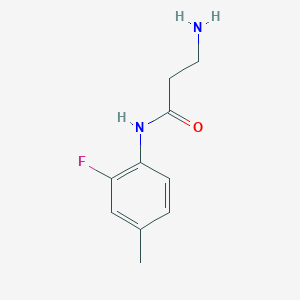
![N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3204662.png)
![[2-(4-Propoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B3204670.png)
